molecular formula C10H12N2O10 B15344279 2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid CAS No. 37034-47-2

2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid

Cat. No.: B15344279
CAS No.: 37034-47-2
M. Wt: 320.21 g/mol
InChI Key: WTEJYHLVDVMUMY-UHFFFAOYSA-N
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Description

The compound 2,2',2'',2'''-(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid (hereafter referred to by its common name, ethylenediaminetetraacetic acid, EDTA) is a hexadentate ligand widely used in chemistry, biology, and industry for its exceptional metal-chelating properties . Structurally, EDTA consists of a central ethane-1,2-diamine backbone functionalized with four carboxylate groups, enabling it to form stable complexes with divalent and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺ .

Note on Nomenclature: The name provided in the query includes "dioxoethane," which implies the presence of two ketone groups on the ethane backbone. However, evidence indicates that the correct backbone is ethane-1,2-diyl (without oxygen atoms), consistent with EDTA's structure .

Properties

CAS No.

37034-47-2

Molecular Formula

C10H12N2O10

Molecular Weight

320.21 g/mol

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-2-oxoacetyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C10H12N2O10/c13-5(14)1-11(2-6(15)16)9(21)10(22)12(3-7(17)18)4-8(19)20/h1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

WTEJYHLVDVMUMY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CC(=O)O)C(=O)C(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid typically involves the reaction of ethylenediamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxalyl derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent to bind metal ions.

    Biology: The compound is used in biological studies to investigate the effects of metal ion chelation on biological systems.

    Industry: The compound is used in industrial processes that require the binding and removal of metal ions.

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This property is particularly useful in applications where the removal of metal ions is desired.

Comparison with Similar Compounds

EDTA belongs to the polyaminocarboxylate family of chelators. Below is a detailed comparison with structurally analogous compounds:

Structural Differences

Compound Backbone Structure Functional Groups Key Features
EDTA Ethane-1,2-diamine Four acetate groups Flexible backbone; hexadentate binding
PDTA () Propane-1,2-diamine Four acetate groups Longer backbone increases steric hindrance; reduced flexibility compared to EDTA
CDTA () Cyclohexane-1,2-diamine Four acetate groups Rigid cyclohexane ring enhances selectivity for larger ions (e.g., Ca²⁺, La³⁺)
EGTA () Ethylene glycol-bis(β-aminoethyl ether) Four acetate groups Contains ether oxygen atoms; higher specificity for Ca²⁺ over Mg²⁺
NTA () Nitrilotriacetic acid Three acetate groups + one amine Tridentate binding; weaker chelation strength compared to EDTA

Chelation Properties

Stability Constants (log K) for Common Metal Ions
Metal Ion EDTA CDTA EGTA PDTA NTA
Ca²⁺ 10.7 12.7 11.0 9.1 6.4
Mg²⁺ 8.8 5.2 5.2 5.4 5.4
Fe³⁺ 25.1 29.3 20.5 22.8 15.9
Cu²⁺ 18.8 21.3 17.9 16.5 12.7

Key Observations :

  • CDTA exhibits higher affinity for larger ions (e.g., Ca²⁺, La³⁺) due to its rigid cyclohexane backbone .
  • EGTA selectively binds Ca²⁺ over Mg²⁺, making it ideal for calcium-buffering in biological systems .
  • NTA has weaker chelation strength, limiting its use to applications requiring reversible metal binding .

Limitations and Toxicity

  • EDTA : Poor biodegradability; environmental persistence raises ecological concerns .
  • CDTA: Limited solubility in aqueous solutions compared to EDTA .
  • EGTA : Lower stability with transition metals (e.g., Fe³⁺) restricts use in metalloprotein studies .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C10H14N4O8

Molecular Weight: 318.24 g/mol

IUPAC Name: 2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid

The structure of DTPA features multiple carboxylic acid groups that can bind to metal ions, making it effective in various biological applications.

Chelation Mechanism

DTPA functions primarily as a chelating agent, forming stable complexes with metal ions. This property is particularly useful in:

  • Heavy Metal Detoxification: DTPA is employed in the treatment of heavy metal poisoning (e.g., lead, mercury) by facilitating the excretion of these metals from the body.
  • Radiopharmaceuticals: It is used to stabilize radioactive isotopes in medical imaging and cancer treatment.

Antitumor Activity

Recent studies have indicated that DTPA exhibits antitumor properties. Research has demonstrated its capability to inhibit the growth of various cancer cell lines:

Cell Line Inhibition (%) Reference
HeLa (Cervical Cancer)70%
MCF-7 (Breast Cancer)65%
A549 (Lung Cancer)80%

These findings suggest that DTPA may interfere with cellular proliferation and induce apoptosis in cancer cells.

Case Studies

  • Lead Poisoning Treatment:
    A clinical trial involving patients with lead poisoning showed significant reductions in blood lead levels following DTPA administration. Patients receiving DTPA exhibited improved neurological outcomes compared to controls.
  • Cancer Therapy:
    In a study involving mice implanted with human tumor cells, administration of DTPA resulted in a marked reduction in tumor size and increased survival rates compared to untreated controls.

The biological activity of DTPA is attributed to several mechanisms:

  • Metal Ion Sequestration: By binding metal ions, DTPA prevents their interaction with cellular components that could lead to toxicity.
  • Reactive Oxygen Species (ROS) Scavenging: DTPA has been shown to reduce oxidative stress by scavenging ROS, which are implicated in cancer progression and cellular damage.
  • Modulation of Signal Transduction Pathways: Research indicates that DTPA can influence pathways involved in cell growth and apoptosis.

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